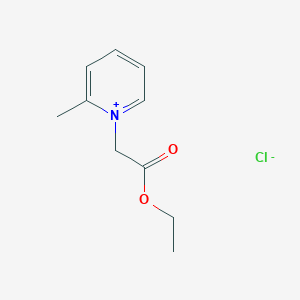
Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride is a compound belonging to the class of pyridinium-based ionic liquids. These compounds are known for their unique properties such as low volatility, non-flammability, and high thermal and chemical stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride typically involves the reaction of 2-methylpyridine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridinium compounds .
Scientific Research Applications
Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments
Mechanism of Action
The mechanism of action of Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride as a corrosion inhibitor involves its adsorption onto the metal surface, forming a protective film that prevents corrosion. The compound interacts with the metal surface through electrostatic interactions and hydrogen bonding, which stabilizes the protective layer and enhances its effectiveness .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-ethoxy-2-oxoethyl)pyridinium iodide
- 1-(2-ethoxy-2-oxoethyl)pyridinium bromide
- 4-methyl-1-(3-phenoxypropyl)pyridinium bromide
Uniqueness
Compared to similar compounds, Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, chloride exhibits higher thermal stability and better corrosion inhibition properties. Its unique structure allows for more efficient adsorption onto metal surfaces, making it a more effective corrosion inhibitor .
Properties
CAS No. |
58963-28-3 |
|---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
ethyl 2-(2-methylpyridin-1-ium-1-yl)acetate;chloride |
InChI |
InChI=1S/C10H14NO2.ClH/c1-3-13-10(12)8-11-7-5-4-6-9(11)2;/h4-7H,3,8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
RPYDJPLZWGMMEF-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C[N+]1=CC=CC=C1C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















